butyl 4-(6-fluoro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate
Description
Butyl 4-(6-fluoro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate is a synthetic organic compound featuring a benzo[b][1,4]thiazine core substituted with a fluorine atom at position 6, a sulfone group (1,1-dioxido), and a pyrrolidine-1-carbonyl moiety at position 2. The butyl ester group at the para position of the benzoate moiety enhances lipophilicity compared to shorter-chain esters (e.g., ethyl or methyl). Crystallographic data for such compounds are typically refined using programs like SHELXL, ensuring precise structural validation .
Properties
IUPAC Name |
butyl 4-[6-fluoro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O5S/c1-2-3-14-32-24(29)17-6-9-19(10-7-17)27-16-22(23(28)26-12-4-5-13-26)33(30,31)21-11-8-18(25)15-20(21)27/h6-11,15-16H,2-5,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAGWENQUCFNBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Butyl 4-(6-fluoro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features a unique structure that includes:
- Fluoro group : Enhances biological activity and solubility.
- Pyrrolidine moiety : Contributes to its interaction with biological targets.
- Benzoate group : Influences lipophilicity and cellular uptake.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways, particularly in cancer and infectious diseases.
- Modulation of Signaling Pathways : It may affect key signaling pathways such as NF-kappa-B and AP-1, which are crucial in inflammation and immune responses .
- DNA Interaction : Similar compounds have demonstrated the ability to interact with DNA, leading to cytotoxic effects in cancer cells .
Biological Activity
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have explored the efficacy of this compound:
- Cancer Cell Line Study :
- Antimicrobial Efficacy :
- Inflammation Model :
Scientific Research Applications
Medicinal Chemistry
Butyl 4-(6-fluoro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate has been investigated for its potential therapeutic applications:
- Anticancer Activity : Compounds with similar structures have shown promise in targeting specific cancer pathways. Research indicates that derivatives of benzo[b][1,4]thiazine can exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms of action may involve the inhibition of key enzymes or modulation of signaling pathways associated with tumor growth.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity. Compounds in the same class have been reported to exhibit efficacy against both Gram-positive and Gram-negative bacteria, indicating potential for development as an antimicrobial agent .
Biochemical Research
The compound's unique structure allows it to serve as a valuable tool in biochemical research:
- Enzyme Inhibition Studies : The dioxido group and the pyrrolidine ring may interact with enzyme active sites, making it suitable for studies aimed at understanding enzyme kinetics and inhibition mechanisms. This could be particularly relevant in drug design where enzyme targets are critical .
- Pathway Modulation : Given its structural complexity, this compound could be used to explore modulation of various biochemical pathways involved in disease processes .
Case Study 1: Anticancer Activity Evaluation
A study evaluating the anticancer properties of thiazine derivatives demonstrated that compounds structurally related to butyl 4-(6-fluoro...) showed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase. These findings suggest that further exploration of butyl 4-(6-fluoro...) could yield similar or enhanced effects .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, derivatives of benzo[b][1,4]thiazine were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to increased potency against these bacteria. This opens avenues for developing butyl 4-(6-fluoro...) as a lead compound for antimicrobial drug discovery .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzoate derivatives with heterocyclic substituents. Below is a comparative analysis with structurally related compounds (Table 1), focusing on substituent effects and inferred physicochemical properties.
Table 1: Structural and Functional Comparison of Benzoate Derivatives
| Compound Name | Core Structure | Substituent at Position 2 | Ester Group | Key Features |
|---|---|---|---|---|
| Target Compound | Benzo[b][1,4]thiazine | Pyrrolidine-1-carbonyl, 6-F, sulfone | Butyl | High lipophilicity; potential metabolic stability |
| I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) | Phenyl | Pyridazin-3-yl, phenethylamino | Ethyl | Moderate polarity; pyridazine may enhance π-π interactions |
| I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) | Phenyl | 6-Methylpyridazin-3-yl, phenethylamino | Ethyl | Increased steric bulk vs. I-6230; altered binding affinity |
| I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) | Phenyl | 3-Methylisoxazol-5-yl, phenethylthio | Ethyl | Thioether linker; potential for redox activity |
| I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) | Phenyl | 3-Methylisoxazol-5-yl, phenethoxy | Ethyl | Ether linker; improved hydrolytic stability vs. thioether |
Key Findings
Heterocyclic Substituents :
- The pyrrolidine-1-carbonyl group in the target compound introduces conformational rigidity and hydrogen-bonding capacity, contrasting with the pyridazine or isoxazole rings in I-6230–I-6473, which prioritize planar aromatic interactions .
The 6-fluoro substituent may further reduce oxidative metabolism, extending half-life .
Linker Flexibility: Phenethylamino/thio/ethoxy linkers in I-6230–I-6473 provide variable flexibility and electronic profiles. The target compound’s direct benzo[b][1,4]thiazine linkage restricts conformational freedom, possibly improving target selectivity.
Research Implications
- Crystallography : Structural determination of such compounds relies on software like SHELXL for refinement and WinGX/ORTEP for visualization, ensuring accurate bond-length and angle measurements .
- Drug Design : The target compound’s unique substituent combination (fluoro, sulfone, pyrrolidine) may optimize pharmacokinetic profiles compared to simpler analogs in Table 1.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
